(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid

説明

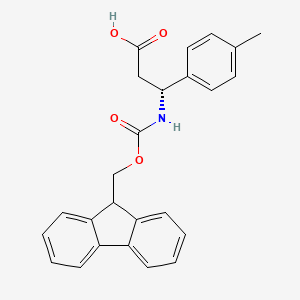

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid is a chiral amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a p-tolyl (para-methylphenyl) substituent at the β-carbon (Figure 1). The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect the α-amino group during chain elongation, while the p-tolyl moiety introduces steric and electronic effects that influence solubility, reactivity, and biological interactions . This compound is typically synthesized via Fmoc-protection of the corresponding amino acid precursor, followed by purification via chromatography or crystallization. Applications include its use as a building block in peptide-based drug discovery and biochemical probe development .

特性

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)23(14-24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNBKPSESKXKBL-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375893 | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479064-98-7 | |

| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479064-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid typically involves the use of the Arndt-Eistert protocol. This method starts with commercially available N-((9H-fluoren-9-yl)methoxy)carbonyl-protected (Fmoc) α-amino acids. The process involves two main steps:

Homologation: The α-amino acid is converted to a β-amino acid using diazomethane and a metal catalyst.

Fmoc Protection: The β-amino acid is then protected with the Fmoc group to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and large-scale reactors to handle the reagents and conditions efficiently.

化学反応の分析

Fmoc Deprotection Reactions

The Fmoc group serves as a temporary protecting group for amines, enabling sequential peptide assembly. Key deprotection characteristics include:

Reagents/Conditions

- Base-mediated cleavage : Piperidine (20–50% v/v in DMF) or DBU (1–2% in DMF) .

- Time/Temperature : 10–30 minutes at room temperature .

Mechanism

The Fmoc group undergoes β-elimination under basic conditions, releasing CO₂ and forming a dibenzofulvene intermediate (trapped by scavengers like piperidine) .

Example Reaction

Amide Bond Formation

The carboxylic acid group participates in peptide coupling reactions:

Reagents/Condients

Typical Protocol

- Activate the carboxylic acid with HATU/DIPEA (1:1:2 molar ratio).

- React with a primary amine (e.g., amino acid ester) for 1–4 hours .

Product Example

Coupling with glycine methyl ester yields:

Substitution Reactions at the Aromatic Ring

The p-tolyl group undergoes electrophilic aromatic substitution (EAS) under controlled conditions:

Key Findings

- Nitration occurs preferentially at the meta position due to steric hindrance from the methyl group .

- Bromination requires catalytic FeBr₃ to enhance regioselectivity .

Oxidation of the Propanoic Acid Side Chain

- Reagents : KMnO₄ in acidic or neutral aqueous conditions.

- Product : Ketone or carboxylate derivatives, depending on pH.

Reduction of the Amide Bond

- Reagents : LiAlH₄ in THF.

- Product : Corresponding amine-alcohol (rarely performed due to Fmoc lability).

Stability Under Synthetic Conditions

Comparative Reactivity with Analogues

| Compound | Reactivity in EAS | Deprotection Rate (piperidine) |

|---|---|---|

| Fmoc-pTol-β³-hPhe | Moderate | 15 minutes |

| Fmoc-Ph-β³-hPhe (phenyl derivative) | High | 12 minutes |

| Fmoc-oTol-β³-hPhe (ortho-tolyl) | Low | 20 minutes |

科学的研究の応用

Basic Information

- Molecular Formula : C25H23NO4

- Molecular Weight : 401.5 g/mol

- IUPAC Name : (3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylphenyl)propanoic acid

Structural Representation

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial in peptide synthesis for protecting amino groups during the formation of peptide bonds.

Peptide Synthesis

One of the primary applications of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid is in the synthesis of peptides. The Fmoc group allows for the selective protection of amino acids, facilitating the stepwise assembly of peptides through solid-phase peptide synthesis (SPPS). This method is widely used in pharmaceutical research for developing peptide-based drugs.

Case Study: Peptide Drug Development

A study published in Journal of Medicinal Chemistry demonstrated the successful incorporation of Fmoc-protected amino acids into cyclic peptides that exhibited enhanced biological activity against cancer cells. The use of this compound allowed for precise control over the peptide sequence and structure, leading to improved efficacy compared to linear counterparts.

Drug Design and Development

The compound has also been explored in drug design, particularly as a building block for bioactive molecules. Its structural features contribute to the development of compounds with specific interactions with biological targets.

Case Study: Targeted Drug Delivery

Research published in Bioorganic & Medicinal Chemistry Letters highlighted the use of this compound as part of a prodrug strategy aimed at enhancing the solubility and bioavailability of poorly soluble drugs. The study showed that modifying drug structures with this compound significantly improved their pharmacokinetic profiles.

Bioconjugation Techniques

The compound is utilized in bioconjugation techniques to create targeted delivery systems for therapeutic agents. Its reactive functional groups can be employed to attach drugs or imaging agents to biomolecules, enhancing specificity and reducing off-target effects.

Case Study: Imaging Agents

A study in Chemical Communications reported on the conjugation of this compound with fluorescent dyes for imaging applications. The resulting conjugates demonstrated excellent stability and specificity in biological systems, making them suitable for tracking cellular processes.

Data Tables

| Application | Description | Reference |

|---|---|---|

| Peptide Synthesis | Used as a building block for peptides | Journal of Medicinal Chemistry |

| Drug Design | Enhances drug solubility and bioavailability | Bioorganic & Medicinal Chemistry Letters |

| Bioconjugation | Attaches drugs/imaging agents to biomolecules | Chemical Communications |

作用機序

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The compound interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents, stereochemistry, and applications. Key structural variations include modifications to the aryl group, amino acid backbone, and functional groups (Table 1).

Table 1: Structural and Functional Comparison of Fmoc-Protected Amino Acid Derivatives

Substituent Effects on Physicochemical Properties

- Aryl Group Modifications: Electron-Donating Groups (e.g., p-tolyl, o-tolyl): Enhance lipophilicity and steric bulk, reducing solubility in aqueous buffers but improving membrane permeability in drug candidates . Hydroxyl Group (4-hydroxyphenyl): Introduces hydrogen-bonding and pH-sensitive behavior, useful in stimuli-responsive drug delivery systems .

Backbone Modifications :

生物活性

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid, commonly referred to as Fmoc-3-(p-tolyl)propanoic acid, is a significant compound in medicinal chemistry. It is primarily used in peptide synthesis due to its structural properties, which allow it to protect amino groups during the formation of peptide bonds. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, a p-tolyl side chain, and a propanoic acid backbone. The molecular formula is C26H25NO4, with a molecular weight of approximately 415.48 g/mol. The presence of the Fmoc group is crucial for its role in organic synthesis, particularly in protecting amino acids during peptide formation.

| Property | Value |

|---|---|

| Molecular Formula | C26H25NO4 |

| Molecular Weight | 415.48 g/mol |

| CAS Number | 269398-86-9 |

| Solubility | Moderately soluble |

| Bioavailability Score | 0.56 |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Peptide Synthesis : The compound is widely utilized in the synthesis of peptides and peptidomimetics due to its ability to protect the amino group during coupling reactions. This protection is essential for maintaining the integrity of the amino acid during synthesis.

- Enzyme Interaction : Research indicates that compounds with similar structures exhibit interactions with various enzymes and receptors involved in metabolic pathways. This suggests potential applications in drug development targeting specific diseases.

- Pharmacological Properties : Compounds derived from similar frameworks have shown promising anti-inflammatory and anticancer properties. Studies have demonstrated that this compound can influence biological targets such as CD4, CD19, and ErbB2/HER2, which are critical in cancer biology and immunology .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Anticancer Activity : A study explored the effects of Fmoc-protected amino acids on cancer cell lines, revealing that derivatives could inhibit cell proliferation by modulating signaling pathways associated with tumor growth .

- Inflammation Models : In vitro assays demonstrated that compounds similar to this compound exhibited anti-inflammatory effects by downregulating pro-inflammatory cytokines .

Applications in Medicinal Chemistry

The unique structural features of this compound render it valuable in various applications:

- Peptide Drug Development : Its role as a protecting group makes it essential for synthesizing peptide-based therapeutics, which are increasingly important in treating various diseases.

- Research Applications : The compound is used in studies involving protein-protein interactions and enzyme-substrate dynamics, contributing to our understanding of biochemical pathways .

- Synthetic Chemistry : Its utility extends to synthetic methodologies where complex organic compounds are required, showcasing its versatility beyond just biological applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid, and how can reaction conditions be optimized for higher yields?

- Answer : The compound is typically synthesized via Fmoc-protected amino acid derivatives. Key steps include coupling the Fmoc group to the amine functionality and introducing the p-tolyl substituent through alkylation or Suzuki-Miyaura cross-coupling. Optimization strategies include:

- Microwave-assisted synthesis to reduce reaction times and improve yields (e.g., 20–30% reduction in time with comparable purity) .

- Use of HPLC for real-time monitoring of intermediate formation, ensuring regioselectivity .

- Temperature control (e.g., maintaining 0–4°C during sensitive steps like Fmoc deprotection to prevent premature cleavage) .

Q. How should researchers approach the purification and characterization of this compound to ensure high purity for peptide synthesis applications?

- Answer : Purification often involves reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA). Characterization methods include:

- NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and absence of diastereomers .

- Mass spectrometry (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₂₄H₂₃NO₄: 402.17) .

- Chiral HPLC to validate enantiomeric excess (>98% for peptide-grade purity) .

Q. What are the key structural features of this compound that influence its reactivity in solid-phase peptide synthesis (SPPS)?

- Answer : The Fmoc group acts as a base-labile protecting group for the amino functionality, enabling orthogonal deprotection. The p-tolyl substituent enhances steric bulk, which can:

- Reduce aggregation during SPPS, improving coupling efficiency .

- Influence solubility in organic solvents (e.g., DMF or DCM), requiring optimization of solvent ratios .

Advanced Research Questions

Q. How can researchers optimize the orthogonal deprotection of the Fmoc group while preserving acid-sensitive functional groups in complex peptide sequences?

- Answer : Strategies include:

- Using 20% piperidine in DMF for Fmoc removal (2 × 5-minute treatments), minimizing exposure to acidic conditions .

- Incorporating acid-stable protecting groups (e.g., Trt for cysteine residues) when acid-sensitive moieties are present .

- Monitoring deprotection efficiency via UV absorbance at 301 nm (characteristic Fmoc cleavage byproduct) .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental results regarding this compound's biological activity?

- Answer : Discrepancies often arise from solvent effects or conformational flexibility in binding pockets. Mitigation approaches:

- Perform molecular dynamics (MD) simulations to account for solvation and protein flexibility .

- Validate computational models using structural analogs (e.g., replacing p-tolyl with 3,5-difluorophenyl to assess electronic effects) .

- Conduct isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with docking scores .

Q. What experimental designs are recommended to evaluate the impact of para-tolyl substitution on target binding affinity in drug development studies?

- Answer : Systematic approaches include:

- Structure-activity relationship (SAR) studies using analogs with substituents like 2-bromophenyl or 3-hydroxyphenyl to map steric/electronic effects .

- Competitive binding assays (e.g., fluorescence polarization) with labeled ligands to quantify IC₅₀ values .

- X-ray crystallography or cryo-EM to resolve binding modes and identify key interactions (e.g., π-stacking with aromatic residues) .

Data Contradiction Analysis

Q. How should researchers address conflicting toxicity data reported for Fmoc-protected amino acid derivatives in cell-based assays?

- Answer : Contradictions may stem from impurity profiles or cell line variability . Solutions:

- Repurify the compound using preparative HPLC to remove trace contaminants (e.g., residual Fmoc-OSu) .

- Validate cytotoxicity across multiple cell lines (e.g., HEK293 vs. HepG2) and include positive controls (e.g., cisplatin) .

- Perform metabolic stability assays to rule out off-target effects from degradation products .

Methodological Resources

- Synthesis Optimization : Refer to microwave-assisted protocols in peptide chemistry .

- Safety Protocols : Follow GHS guidelines for handling acute toxicity (Category 4) and respiratory irritants (H335) .

- Comparative Studies : Utilize structural analogs (e.g., 3,5-difluorophenyl derivatives) for SAR analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。